2-(Hexadecylthio)benzoic acid
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Overview
Description
2-(Hexadecylthio)benzoic acid is an organic compound with the molecular formula C23H38O2S It is a derivative of benzoic acid, where a hexadecylthio group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecylthio)benzoic acid typically involves the reaction of benzoic acid derivatives with hexadecylthiol. One common method is the nucleophilic substitution reaction, where the thiol group replaces a leaving group on the benzene ring. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of raw materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Hexadecylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its derivatives may have biological activity and could be used in the development of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hexadecylthio)benzoic acid is not well-studied. its effects are likely related to its ability to interact with biological membranes due to its amphiphilic nature. The hexadecylthio group can insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(Hexadecylthio)benzoic acid
- 4-(Hexadecylthio)benzoic acid
- 2-Hexadecylthio-5-sulfobenzoic acid
- 4-(Hexadecylthio)benzenesulfonic acid
Uniqueness
2-(Hexadecylthio)benzoic acid is unique due to the position of the hexadecylthio group on the benzene ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups can lead to different interactions with other molecules and biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H38O2S |
---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
2-hexadecylsulfanylbenzoic acid |
InChI |
InChI=1S/C23H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22-19-16-15-18-21(22)23(24)25/h15-16,18-19H,2-14,17,20H2,1H3,(H,24,25) |
InChI Key |
BRIKRLUEFVZEQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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